N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives have been reported to show a wide range of biological activities, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Imidazole derivatives have been reported to impact a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Imidazo[1,2-b]pyrazole moiety : Known for its diverse biological activities.
- Triazole ring : Frequently associated with antimicrobial and anticancer properties.
- Carboxamide functional group : Often enhances solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Inhibition of Cell Migration : Studies indicate that it reduces the migration capabilities of cancer cells, which is crucial for preventing metastasis.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the SubG1 phase, leading to reduced proliferation rates in sensitive cell lines.
Case Studies
Several case studies have demonstrated the biological activity of this compound:
- Study on HCT116 Cell Line : A study reported that treatment with the compound led to a significant decrease in cell viability (IC50 = 0.39 µM), alongside alterations in protein expression related to epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
- MCF-7 and A549 Cell Lines : Another investigation highlighted that the compound not only inhibited growth but also caused autophagy in A549 cells without triggering apoptosis, suggesting a unique pathway that could be exploited for therapeutic benefits .
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-13-11-16-22(9-10-23(16)20-13)8-7-18-17(25)15-12-19-24(21-15)14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDHTQWFCXUCND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.